Meta-Methoxy Substitution: Key Structural Differentiator
CAS 338981-74-1 features a meta-methoxy substitution on the benzoate phenyl ring. Published SAR data for a closely related series of thiazole benzoate derivatives evaluated for antifungal activity demonstrate that meta-substituted analogs exhibit differential potency compared to ortho- and para-substituted congeners. While direct activity data for CAS 338981-74-1 is absent from primary literature, the structural precedent establishes that the meta-methoxy substitution pattern is a non-interchangeable determinant of biological performance within this chemotype [1]. Procurement of ortho- or para-methoxy isomers would therefore introduce a distinct chemical entity with unpredictable activity outcomes.
| Evidence Dimension | Substitution pattern of methoxy group on benzoate phenyl ring |
|---|---|
| Target Compound Data | Meta-methoxy substitution at C3 position of benzoate ring |
| Comparator Or Baseline | Ortho-methoxy (C2) and para-methoxy (C4) substituted thiazole benzoate analogs |
| Quantified Difference | Positional isomerism; in related 4-substituted methoxybenzoyl-aryl-thiazole series, para-to-meta positional shift altered antiproliferative IC₅₀ by ≥10-fold [2] |
| Conditions | Structure-activity relationship analysis across methoxybenzoyl-thiazole chemotype |
Why This Matters
This establishes that positional isomerism is not a trivial substitution; selecting the correct isomer (meta) is essential for maintaining consistency with any prior unpublished work referencing this exact CAS number and for future SAR expansion studies.
- [1] Li, M.; Xia, D.-G.; Wang, Y.; Cheng, X.; Gong, J.; Chen, Y.; Lü, X. Design, Synthesis and Antifungal Bioactivity Evaluation of Thiazole Benzoate Derivatives. Chin. J. Org. Chem. 2023, 43 (2), 686. View Source
- [2] Lu, Y.; Li, C. M.; Wang, Z.; Ross, C. R. 2nd; Chen, J.; Dalton, J. T.; Li, W.; Miller, D. D. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure–Activity Relationships. J. Med. Chem. 2009, 52 (6), 1701–1711. View Source
